molecular formula C25H18Cl2F3N5O2S B11211520 2,5-dichloro-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

2,5-dichloro-N-((5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No.: B11211520
M. Wt: 580.4 g/mol
InChI Key: MIBFSMHVVOHZCR-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE is a complex organic compound that features a unique combination of functional groups, including dichlorobenzamide, phenyl, trifluoromethyl, carbamoyl, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-DICHLORO-N-({4-PHENYL-5-[({[2-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}METHYL)BENZAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the triazole ring and the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H18Cl2F3N5O2S

Molecular Weight

580.4 g/mol

IUPAC Name

2,5-dichloro-N-[[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide

InChI

InChI=1S/C25H18Cl2F3N5O2S/c26-15-10-11-19(27)17(12-15)23(37)31-13-21-33-34-24(35(21)16-6-2-1-3-7-16)38-14-22(36)32-20-9-5-4-8-18(20)25(28,29)30/h1-12H,13-14H2,(H,31,37)(H,32,36)

InChI Key

MIBFSMHVVOHZCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3C(F)(F)F)CNC(=O)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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